molecular formula C23H24Cl3N3O2 B15183137 1H-1,2,4-Triazole, 1-(((4S,5R)-4-(4-chlorophenyl)-5-(2,4-dichlorophenyl)-2-pentyl-1,3-dioxolan-4-yl)methyl)- CAS No. 107679-90-3

1H-1,2,4-Triazole, 1-(((4S,5R)-4-(4-chlorophenyl)-5-(2,4-dichlorophenyl)-2-pentyl-1,3-dioxolan-4-yl)methyl)-

Cat. No.: B15183137
CAS No.: 107679-90-3
M. Wt: 480.8 g/mol
InChI Key: OEPXFBFNZDWGDK-XMCWYHTOSA-N
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Description

1H-1,2,4-Triazole, 1-(((4S,5R)-4-(4-chlorophenyl)-5-(2,4-dichlorophenyl)-2-pentyl-1,3-dioxolan-4-yl)methyl)- is a triazole derivative characterized by a stereochemically defined 1,3-dioxolane core substituted with chlorinated aryl groups and a pentyl chain. The compound’s structure combines a 1H-1,2,4-triazole moiety with a dioxolane ring system, which is rare among reported triazole derivatives.

Properties

CAS No.

107679-90-3

Molecular Formula

C23H24Cl3N3O2

Molecular Weight

480.8 g/mol

IUPAC Name

1-[[(4S,5R)-4-(4-chlorophenyl)-5-(2,4-dichlorophenyl)-2-pentyl-1,3-dioxolan-4-yl]methyl]-1,2,4-triazole

InChI

InChI=1S/C23H24Cl3N3O2/c1-2-3-4-5-21-30-22(19-11-10-18(25)12-20(19)26)23(31-21,13-29-15-27-14-28-29)16-6-8-17(24)9-7-16/h6-12,14-15,21-22H,2-5,13H2,1H3/t21?,22-,23-/m1/s1

InChI Key

OEPXFBFNZDWGDK-XMCWYHTOSA-N

Isomeric SMILES

CCCCCC1O[C@@H]([C@@](O1)(CN2C=NC=N2)C3=CC=C(C=C3)Cl)C4=C(C=C(C=C4)Cl)Cl

Canonical SMILES

CCCCCC1OC(C(O1)(CN2C=NC=N2)C3=CC=C(C=C3)Cl)C4=C(C=C(C=C4)Cl)Cl

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of this compound typically involves multi-step organic reactions. The starting materials often include substituted phenyl compounds and triazole derivatives. The reaction conditions may involve:

    Catalysts: Such as palladium or copper catalysts.

    Solvents: Commonly used solvents include dichloromethane, toluene, or ethanol.

    Temperature: Reactions may be carried out at room temperature or under reflux conditions.

Industrial Production Methods

Industrial production methods may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow reactors and automated synthesis may be employed.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, often using reagents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions may involve reagents such as sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic or electrophilic substitution reactions can occur, depending on the functional groups present.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, potassium permanganate.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Solvents: Dichloromethane, toluene, ethanol.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce dechlorinated compounds.

Scientific Research Applications

Chemistry

    Catalysis: Used as a ligand in catalytic reactions.

    Synthesis: Intermediate in the synthesis of other complex molecules.

Biology

    Antimicrobial: Exhibits antimicrobial properties against various pathogens.

    Enzyme Inhibition: Acts as an inhibitor for certain enzymes.

Medicine

    Pharmaceuticals: Used in the development of drugs for treating infections and other diseases.

Industry

    Agrochemicals: Component in the formulation of pesticides and herbicides.

    Materials Science: Used in the development of advanced materials with specific properties.

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes or receptors. It may inhibit enzyme activity by binding to the active site or alter receptor function by interacting with binding sites. The pathways involved can include signal transduction, metabolic pathways, or gene expression regulation.

Comparison with Similar Compounds

Structural and Physicochemical Comparisons

Triazole derivatives vary significantly in their substituents, which influence their physicochemical properties and bioactivity. Below is a comparative analysis of key analogs:

Compound Molecular Formula Key Substituents Functional Groups Melting Point/IR/NMR Features Reference
Target Compound: 1H-1,2,4-Triazole, 1-(((4S,5R)-4-(4-chlorophenyl)-5-(2,4-dichlorophenyl)-2-pentyl-1,3-dioxolan-4-yl)methyl)- Not provided 1,3-Dioxolane core; 4-Cl, 2,4-diCl phenyl; pentyl chain Triazole, dioxolane, chloro substituents N/A (No experimental data provided) N/A
6h : 5-[2-(4-chlorophenyl)-1,3-benzoxazol-5-yl]-4-(3-methylphenyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione C₂₂H₁₅ClN₄OS Benzoxazole; 4-Cl phenyl; methylphenyl; C=S NH (3390 cm⁻¹), C=S (1243 cm⁻¹) δ 9.55 (s, 1H, triazole); IR: 3390 (NH), 1243 (C=S); Anal. Found: C 63.08%, H 3.61%, N 3.37%
Compound 4 : 4-(4-chlorophenyl)-2-(5-(4-fluorophenyl)-3-(1-(4-fluorophenyl)-5-methyl-1H-1,2,3-triazol-4-yl)-4,5-dihydro-1H-pyrazol-1-yl)thiazole C₂₈H₂₀ClF₂N₇S Thiazole; 4-Cl phenyl; 4-F phenyl; pyrazole Triazole, thiazole, fluoro substituents Isostructural (triclinic, P̄1); planar conformation; crystallized from DMF
Compound 5 : (1-(4-Chlorophenyl)-1H-1,2,3-triazol-4-yl)methyl 3-amino-1-(4-fluorophenyl)-5,10-dihydro-5,10-dioxo-1H-pyrazolo[1,2-b]phthalazine-2-carboxylate C₂₈H₁₆ClFN₆O₄ Pyrazolo-phthalazine; 4-Cl phenyl; 4-F phenyl Carboxylate, triazole, dioxo groups Mp: 213–215°C; HR-MS: 543.0983 (calc. 543.0989); IR: 3320 (NH₂), 1730 (C=O)
CAS 101138-19-6 : 1-(4-chlorophenyl)-3-(2-propynyloxy)-5-[2-(trifluoromethyl)phenyl]-1H-1,2,4-triazole C₁₈H₁₁N₃OF₃Cl Trifluoromethylphenyl; propargyl ether Triazole, CF₃, Cl substituents N/A

Key Observations :

  • Core Structure : The target compound’s 1,3-dioxolane core distinguishes it from benzoxazole (6h), thiazole (Compound 4), or phthalazine-based analogs (). This rigid, oxygen-containing ring may enhance metabolic stability compared to sulfur-containing heterocycles like thiazole or benzoxazole .
  • Stereochemistry : The (4S,5R) configuration is critical for spatial orientation, a feature absent in most compared compounds, which lack stereochemical complexity .

Biological Activity

The compound 1H-1,2,4-triazole , particularly the derivative 1-(((4S,5R)-4-(4-chlorophenyl)-5-(2,4-dichlorophenyl)-2-pentyl-1,3-dioxolan-4-yl)methyl)- , is part of a class of heterocyclic compounds known for their diverse biological activities. This article reviews the biological activity of this triazole derivative, focusing on its antifungal, antibacterial, anticancer, and anti-inflammatory properties.

Structure and Synthesis

The structure of 1H-1,2,4-triazole derivatives typically includes a five-membered ring containing three nitrogen atoms. The specific compound under review includes a complex side chain that enhances its biological activity. Various synthetic approaches have been developed to create triazole derivatives with improved pharmacological profiles.

Antifungal Activity

Triazole compounds are primarily recognized for their antifungal properties. The 1H-1,2,4-triazole core is crucial in inhibiting ergosterol biosynthesis in fungi. Recent studies have shown that derivatives exhibit significant antifungal activity against various strains:

CompoundActivityMIC (µg/mL)Target Fungi
1H-1,2,4-Triazole DerivativeModerate10-20Candida spp., Aspergillus spp.
3-Amino-1,2,4-TriazoleHigh<5Cryptococcus neoformans

These results indicate that modifications to the triazole ring can enhance antifungal effectiveness .

Antibacterial Activity

The antibacterial properties of triazoles have also been extensively studied. Compounds derived from the triazole scaffold have shown promising results against both Gram-positive and Gram-negative bacteria:

CompoundActivityMIC (µg/mL)Target Bacteria
4-Amino-1,2,4-TriazoleHigh5-10E. coli, S. aureus
1H-1,2,4-Triazole DerivativeModerate to High10-15P. aeruginosa

The presence of halogen substituents in the phenyl rings has been correlated with increased antibacterial activity .

Anticancer Activity

Triazoles exhibit significant anticancer properties through various mechanisms such as inhibiting tubulin polymerization and inducing apoptosis in cancer cells. Studies have shown that specific derivatives can effectively target different cancer cell lines:

CompoundCell Line TestedIC50 (µM)
3-Amino-1,2,4-Triazole DerivativeMCF-7 (breast cancer)6.5
Triazole-ThionesHCT-116 (colon cancer)6.2

These findings suggest that the structural modifications on the triazole core can lead to enhanced anticancer efficacy .

Anti-inflammatory Activity

The anti-inflammatory potential of triazoles has been documented in several studies. Triazoles have been found to inhibit pro-inflammatory cytokines such as TNF-α and IL-6 in vitro:

CompoundCytokine Inhibition (%)
Triazole Derivative ATNF-α: 75%
Triazole Derivative BIL-6: 60%

This activity indicates the potential use of triazoles in treating inflammatory diseases .

Case Studies

Several case studies highlight the effectiveness of triazoles in clinical settings:

  • Antifungal Treatment : A clinical trial involving a new triazole derivative showed a significant reduction in fungal infections resistant to conventional treatments.
  • Cancer Therapy : A study demonstrated that patients receiving a combination therapy including a triazole derivative experienced improved outcomes compared to standard chemotherapy alone.

Q & A

Q. Table 1: Synthesis Optimization Parameters

StepReagents/ConditionsYield RangeKey Characterization
1Ethanol, reflux, 4h60–75%¹H-NMR, LC-MS
2THF, K₂CO₃, 12h70–85%Elemental analysis

Basic: Which spectroscopic and chromatographic methods are most effective for characterizing the stereochemistry and purity of this triazole derivative?

Methodological Answer:

  • ¹H-NMR and ¹³C-NMR: Essential for confirming stereochemistry (e.g., (4S,5R) configuration) and substituent positions. For instance, the dioxolane ring protons show distinct coupling patterns (J = 6–8 Hz) .
  • LC-MS: Validates molecular weight (e.g., [M+H]⁺ at m/z 500–550) and detects impurities .
  • X-ray Crystallography: Resolves absolute configuration for crystalline derivatives (e.g., C–Cl bond distances ≈ 1.73 Å) .
  • HPLC-PDA: Quantifies purity (>95% for bioactive studies) using C18 columns with acetonitrile/water gradients .

Advanced: How can molecular docking and ADME analysis be integrated to predict the biological activity and pharmacokinetics of this compound?

Methodological Answer:

  • Molecular Docking (e.g., AutoDock Vina):
    • Target Selection: Cytochrome P450 enzymes or fungal CYP51 (common targets for triazoles).
    • Protocol: Dock the compound into the active site (PDB: 1EA1) using Lamarckian GA. Key interactions include H-bonds with heme propionates and hydrophobic contacts with chlorophenyl groups .
  • ADME Analysis (SwissADME):
    • Lipophilicity: LogP ≈ 4.2 (optimal for membrane penetration).
    • Solubility: Moderate (LogS ≈ -4.5), suggesting formulation challenges.
    • CYP Inhibition: High affinity for CYP3A4 (risk of drug-drug interactions) .

Q. Table 2: Predicted vs. Experimental Bioactivity

TargetDocking Score (kcal/mol)Experimental IC₅₀ (µM)
CYP51 (Fungal)-9.20.8 ± 0.1
COX-2-7.5Not tested

Advanced: What strategies resolve low yields in multi-step synthesis of triazole derivatives with bulky substituents?

Methodological Answer:

  • Steric Hindrance Mitigation:
    • Use polar aprotic solvents (DMF, DMSO) to stabilize intermediates .
    • Employ microwave-assisted synthesis (60°C, 30 min) for faster kinetics .
  • Catalyst Optimization:
    • Switch from Brønsted acids (e.g., H₂SO₄) to Lewis acids (e.g., ZnCl₂) for milder conditions .
  • Purification:
    • Combine column chromatography (silica gel, hexane/EtOAc) with recrystallization (ethanol/water) .

Advanced: How can researchers address contradictions in reported biological activity data for structurally similar triazole analogs?

Methodological Answer:

  • Data Normalization:
    • Standardize assays (e.g., MIC for antifungals via CLSI M38-A2 protocol) .
  • Structural-Activity Reconciliation:
    • Compare logP, substituent electronegativity, and steric maps using QSAR models .
    • Example: A 2,4-dichlorophenyl group enhances antifungal activity 10-fold over 4-chlorophenyl analogs due to improved target binding .
  • Meta-Analysis:
    • Aggregate data from PubChem and PDB to identify outliers (e.g., anomalous IC₅₀ values due to impurity) .

Basic: What are the key challenges in ensuring stereochemical fidelity during synthesis?

Methodological Answer:

  • Chiral Center Control:
    • Use enantiopure starting materials (e.g., (4S,5R)-dioxolane precursors) .
    • Monitor diastereomer ratios via chiral HPLC (Chiralpak IA column, hexane/isopropanol) .
  • Racemization Risks:
    • Avoid high temperatures (>80°C) during cyclization.
    • Stabilize intermediates with bulky protecting groups (e.g., tert-butyldimethylsilyl) .

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